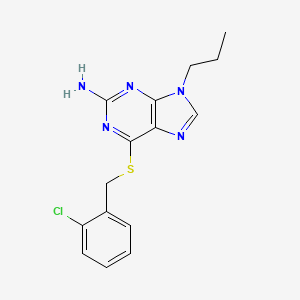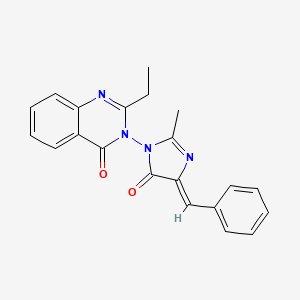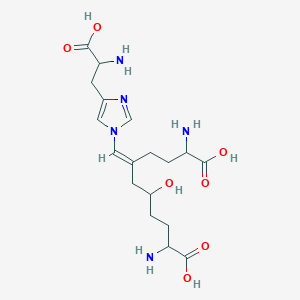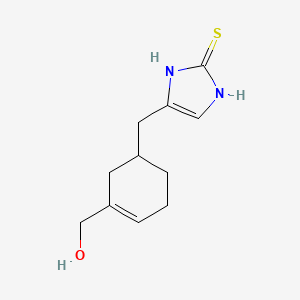
4-(3-Hydroxymethyl-cyclohex-3-enylmethyl)-1,3-dihydro-imidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-(Hydroxymethyl)cyclohex-3-en-1-yl)methyl)-1H-imidazole-2(3H)-thione is a complex organic compound characterized by the presence of a cyclohexene ring, a hydroxymethyl group, and an imidazole thione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Hydroxymethyl)cyclohex-3-en-1-yl)methyl)-1H-imidazole-2(3H)-thione typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Formation of the Imidazole Thione Moiety: The imidazole thione moiety can be synthesized through the reaction of an imidazole derivative with a thiocarbonyl compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3-(Hydroxymethyl)cyclohex-3-en-1-yl)methyl)-1H-imidazole-2(3H)-thione can undergo various types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole thione moiety can be reduced to an imidazole thiol using reducing agents like sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of thiols.
Substitution: Formation of ethers, esters, and sulfonates.
Scientific Research Applications
4-((3-(Hydroxymethyl)cyclohex-3-en-1-yl)methyl)-1H-imidazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the imidazole thione moiety.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-((3-(Hydroxymethyl)cyclohex-3-en-1-yl)methyl)-1H-imidazole-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. The imidazole thione moiety can form strong interactions with metal ions in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-((3-(Hydroxymethyl)cyclohex-3-en-1-yl)methyl)-1H-imidazole-2(3H)-one: Similar structure but with an oxygen atom instead of sulfur in the imidazole ring.
4-((3-(Hydroxymethyl)cyclohex-3-en-1-yl)methyl)-1H-imidazole-2(3H)-amine: Similar structure but with an amine group instead of sulfur in the imidazole ring.
Uniqueness
The presence of the imidazole thione moiety in 4-((3-(Hydroxymethyl)cyclohex-3-en-1-yl)methyl)-1H-imidazole-2(3H)-thione makes it unique compared to its analogs. This moiety imparts distinct chemical reactivity and biological activity, making the compound valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H16N2OS |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
4-[[3-(hydroxymethyl)cyclohex-3-en-1-yl]methyl]-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C11H16N2OS/c14-7-9-3-1-2-8(4-9)5-10-6-12-11(15)13-10/h3,6,8,14H,1-2,4-5,7H2,(H2,12,13,15) |
InChI Key |
QUILGRXSUKBTOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=C1)CO)CC2=CNC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


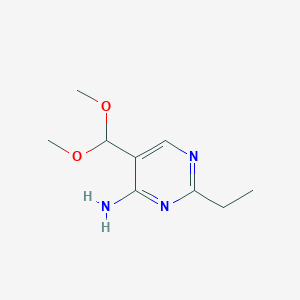

![12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15216561.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B15216562.png)
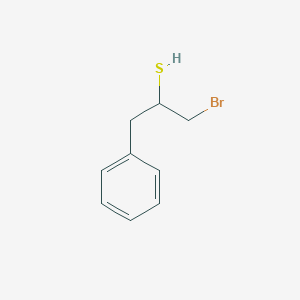
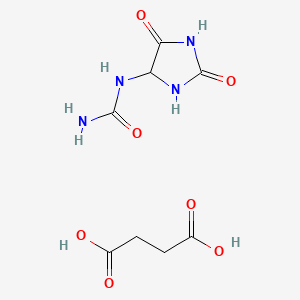
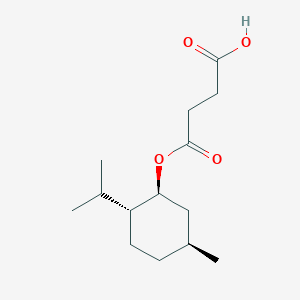
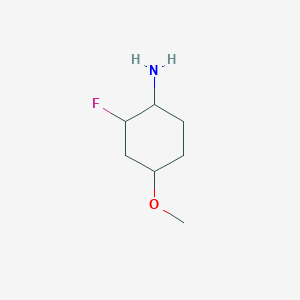
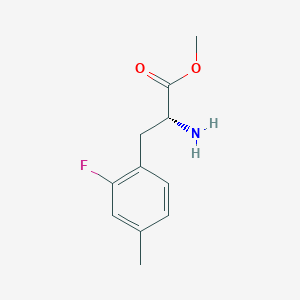
![2-Bromo-1-[2-(cyclopropylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15216600.png)

